nor-NOHA acetate

Immunology Inflammation Macrophage Biology

nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) is a potent, reversible, and competitive inhibitor of arginase. It is a non-proteinogenic α-amino acid and a structural analogue of the natural substrate L-arginine, specifically designed to bind to the binuclear manganese cluster in the active site of arginase.

Molecular Formula C9H20N4O7
Molecular Weight 296.28 g/mol
Cat. No. B1662969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-NOHA acetate
Synonyms2S-amino-4-[[(hydroxyamino)iminomethyl]amino]-butanoic acid, diacetate
Molecular FormulaC9H20N4O7
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
InChIKeyPQFYTZJPYBMTCT-QTNFYWBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A lyophilized powder

Structure & Identifiers


Interactive Chemical Structure Model





nor-NOHA acetate: A Benchmark Inhibitor for Studying Arginase in Research


nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) is a potent, reversible, and competitive inhibitor of arginase [1]. It is a non-proteinogenic α-amino acid and a structural analogue of the natural substrate L-arginine, specifically designed to bind to the binuclear manganese cluster in the active site of arginase . This compound is a critical tool for dissecting the role of arginase in L-arginine metabolism, particularly its competition with nitric oxide synthases (NOS), and is widely used as a reference inhibitor in cardiovascular, immunological, and cancer research [1][2].

Why Researchers Cannot Simply Substitute nor-NOHA acetate with Other Arginase Inhibitors


Substituting nor-NOHA acetate with other arginase inhibitors such as ABH, BEC, or the precursor NOHA is not scientifically equivalent. These inhibitors differ fundamentally in their selectivity profile for NOS [1], pH-dependent potency [2], and binding kinetics [2]. For example, the use of NOHA is confounded by its dual role as an intermediate in the NOS pathway [1]. Similarly, while boronic acid-based inhibitors like ABH and clinical candidate CB-1158 exhibit high potency, they do so through different binding modes and kinetic profiles, which can lead to divergent experimental outcomes [2]. Therefore, for researchers focused on the arginase-NOS interplay or requiring a well-characterized, reversible inhibitor with a clean NOS profile, nor-NOHA acetate remains the benchmark tool [3].

Product-Specific Quantitative Evidence Guide: Defining the Comparative Advantages of nor-NOHA acetate


nor-NOHA acetate is 40-Fold More Potent than its Precursor NOHA in a Macrophage Arginase Assay

In a direct head-to-head comparison, nor-NOHA acetate exhibits significantly higher potency against arginase in murine macrophages than its analog, Nω-hydroxy-L-arginine (NOHA). The study reports that nor-NOHA is about 40-fold more potent than NOHA in inhibiting the hydrolysis of L-arginine to L-ornithine [1].

Immunology Inflammation Macrophage Biology

nor-NOHA acetate Demonstrates Superior Selectivity Over NOS Compared to NOHA

Unlike its analog NOHA, nor-NOHA acetate does not act as a substrate or inhibitor for any of the three isoforms of nitric oxide synthase (NOS), including inducible NOS (iNOS) and neuronal NOS (nNOS) [1]. This is a critical differentiator, as NOHA is both an intermediate in the NOS pathway and an inhibitor of NOS, which can complicate the interpretation of results from studies on the arginase-NOS competition for L-arginine [1].

Nitric Oxide Enzymology Selectivity

Comparative Potency of nor-NOHA vs. BEC in a Standardized Bovine Arginase Assay

In a comparative study designed to validate a new colorimetric arginase assay, the potency of nor-NOHA was directly compared to another reference inhibitor, BEC (S-(2-boronoethyl)-L-cysteine). The study established that nor-NOHA (IC50 = 1.7 µM) was approximately twice as potent as BEC (IC50 = 3.3 µM) under identical assay conditions [1].

Enzyme Inhibition Assay Development Comparative Pharmacology

Quantified In Vivo Pharmacokinetic Profile of nor-NOHA Provides a Foundation for Dosing Regimens

The in vivo pharmacokinetic (PK) profile of nor-NOHA has been rigorously characterized, providing essential data for planning animal studies. Key parameters from a study in brown Norway rats following a single intravenous (i.v.) dose of 30 mg/kg include a rapid plasma clearance (CL) and a short terminal half-life (t1/2). The absolute bioavailability was determined to be 98% after intraperitoneal (i.p.) administration [1].

Pharmacokinetics In Vivo Pharmacology Dosing

Ideal Application Scenarios for nor-NOHA acetate Based on Differentiated Evidence


Immunology and Inflammation: Studying Macrophage Polarization and T-Cell Function

nor-NOHA is a key tool for investigating the role of arginase in immune cell function. Its high selectivity over NOS [1] ensures that observed effects on nitric oxide production are due to substrate (L-arginine) availability rather than direct NOS inhibition. This is exemplified in studies of tuberculosis, where nor-NOHA treatment polarized murine macrophages towards an M1 phenotype and increased NO production [2].

Cardiovascular Research: Investigating Endothelial Dysfunction and Atherosclerosis

The well-defined in vivo pharmacokinetics and validated efficacy in cardiovascular models make nor-NOHA suitable for investigating vascular biology. It is used to reverse 'arginine steal' and restore nitric oxide production in the endothelium. Long-term treatment with nor-NOHA in an ApoE-/- mouse model of atherosclerosis was shown to decrease carotid I/M ratio and atherosclerotic lesion size [3].

Metabolic Disease: Exploring Arginase Inhibition in Obesity and Hepatic Steatosis

Given its robust characterization as a competitive arginase inhibitor , nor-NOHA is applied in metabolic disease research. It has been shown to prevent high-fat diet-induced increases in body and liver weight and ameliorate abnormal lipid profiles in obese mice [4], providing a direct link to its established mechanism of action.

Method Development and Validation as a Reference Standard

Due to its extensive characterization in the literature, including head-to-head potency comparisons with other inhibitors like BEC [5], nor-NOHA is frequently employed as a 'reference inhibitor' for the development and validation of new arginase assays and for benchmarking the activity of novel chemical entities [5].

Quote Request

Request a Quote for nor-NOHA acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.